6”-O-Desmethyldonepezil
Description
Identification of "6"-O-Desmethyldonepezil as a Key Metabolite
Among the various metabolites of donepezil (B133215), 6-O-desmethyldonepezil has been identified as a major and pharmacologically active metabolite. drugbank.commdpi.commdpi.com It is formed through the process of O-dealkylation, specifically the removal of a methyl group from the 6-methoxy position on the indanone ring of the donepezil molecule. researchgate.net This reaction is primarily catalyzed by the CYP2D6 enzyme. caymanchem.com
Studies using radiolabeled donepezil have shown that 6-O-desmethyldonepezil accounts for a significant portion of the drug's metabolites. drugbank.commdpi.com One study found that it represented 11% of the total radioactivity in plasma after administration of radiolabeled donepezil. drugbank.com Although its plasma concentration is considerably lower than that of the parent drug, its activity is noteworthy. longdom.org
Contextualizing "6"-O-Desmethyldonepezil within Pharmacological Research Paradigms
Research into 6-O-desmethyldonepezil is essential for a complete understanding of donepezil's mechanism of action and its variability in clinical response among patients. Genetic variations in the CYP2D6 enzyme, which is responsible for the formation of 6-O-desmethyldonepezil, can lead to differences in the rate of metabolism. mdpi.comnih.gov This can, in turn, affect the plasma concentrations of both donepezil and its active metabolite, potentially influencing both efficacy and the risk of adverse effects. mdpi.com
Detailed Research Findings
The metabolism of donepezil is a complex process involving multiple enzymatic pathways and resulting in a variety of metabolites. The table below summarizes the key enzymes and metabolites involved in this process.
| Parent Compound | Metabolite | Metabolic Pathway | Key Enzymes Involved | Pharmacological Activity of Metabolite |
| Donepezil | 6-O-Desmethyldonepezil | O-dealkylation | CYP2D6, CYP3A4 | Active drugbank.commdpi.commdpi.com |
| Donepezil | 5-O-Desmethyldonepezil | O-dealkylation | CYP3A4, CYP2D6 | Active mdpi.com |
| Donepezil | Donepezil-cis-N-oxide | N-oxidation | CYP3A4, CYP2D6 | Active mdpi.commdpi.com |
| Donepezil | Hydroxydonepezil | Hydroxylation | CYP3A4, CYP2D6 | - |
| 6-O-Desmethyldonepezil | Glucuronide conjugate | Glucuronidation | UGTs | Inactive |
| 5-O-Desmethyldonepezil | Glucuronide conjugate | Glucuronidation | UGTs | Inactive |
Data sourced from multiple studies. drugbank.commdpi.comlongdom.orgmdpi.comcaymanchem.comresearchgate.netresearchgate.netmdpi.commdpi.com
Properties
CAS No. |
147451-81-8 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.47 |
Origin of Product |
United States |
Chemical Synthesis and Derivative Studies of 6 O Desmethyldonepezil
Elucidation of Synthetic Routes to "6"-O-Desmethyldonepezil
While "6"-O-Desmethyldonepezil is primarily known as a metabolite formed in the liver via cytochrome P450 enzymes, its chemical synthesis is essential for producing reference standards for analytical studies and for further pharmacological investigation. caymanchem.comnih.gov The chemical synthesis of this compound is not as widely documented as that of its parent drug, Donepezil (B133215). However, synthetic strategies can be inferred from established routes for Donepezil and related derivatives.
A plausible synthetic approach involves modifying the standard synthesis of Donepezil. The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde. newdrugapprovals.orgnih.gov To synthesize "6"-O-Desmethyldonepezil, a starting material with a free hydroxyl group at the 6-position of the indanone ring is required.
One potential route involves the O-demethylation of Donepezil itself or a late-stage synthetic intermediate. Another approach is to start with a precursor that already contains the 6-hydroxy-5-methoxy-indan-1-one moiety. For instance, the synthesis of radiolabeled Donepezil has been achieved through the methylation of 2-(1-benzylpiperidin-4-ylmethyl)-6-hydroxy-5-methoxyindan-1-one, which is the very structure of "6"-O-Desmethyldonepezil. newdrugapprovals.org This indicates that the synthesis of the "6"-O-desmethyl core structure is feasible, likely by employing a protecting group strategy for the hydroxyl function during the key condensation and reduction steps.
Table 1: Key Stages in a Putative Synthetic Route for "6"-O-Desmethyldonepezil
| Step | Description | Starting Materials | Key Reagents | Product |
| 1 | Protection of Hydroxyl Group | 6-hydroxy-5-methoxy-1-indanone | Protecting group agent (e.g., benzyl (B1604629) bromide) | 6-(benzyloxy)-5-methoxy-1-indanone |
| 2 | Aldol Condensation | Protected indanone, 1-benzylpiperidine-4-carboxaldehyde | Strong base (e.g., LDA) | Protected unsaturated intermediate |
| 3 | Reduction | Protected unsaturated intermediate | H₂, Pd/C | Protected "6"-O-Desmethyldonepezil |
| 4 | Deprotection | Protected "6"-O-Desmethyldonepezil | H₂, Pd/C or other deprotecting agent | "6"-O-Desmethyldonepezil |
Preparation of Stable Isotope-Labeled Analogues of "6"-O-Desmethyldonepezil
Stable isotope-labeled (SIL) analogues of drug metabolites are invaluable tools in pharmaceutical research, particularly for quantitative analysis in bioanalytical assays using mass spectrometry. invivochem.com They serve as ideal internal standards in pharmacokinetic studies due to their similar physicochemical properties to the analyte but distinct mass.
Deuterium-labeled analogues of "6"-O-Desmethyldonepezil, such as "6"-O-Desmethyl donepezil-d5 (B12416487) and "6"-O-Desmethyl donepezil-d7, are utilized in research. invivochem.comsynzeal.com The incorporation of deuterium (B1214612) atoms (²H or D) creates a heavier, stable version of the molecule. This labeling can also intentionally alter the metabolic profile of a drug, as the stronger carbon-deuterium bond can slow down metabolic processes like demethylation, a phenomenon known as the "kinetic isotope effect". invivochem.com
The synthesis of these deuterated analogues involves the use of deuterated reagents at specific steps of the synthetic pathway. A common strategy is the introduction of a deuterated methyl group. For example, a deuterated indanone intermediate can be prepared by reacting a dihydroxy-indanone precursor with deuterated methyl iodide (CD₃I). google.com This deuterated indanone can then be carried through the synthetic route to yield a deuterated version of the final compound.
Another approach is direct hydrogen-deuterium (H/D) exchange on the final molecule or an intermediate, often catalyzed by a metal or acid/base. researchgate.netgoogle.com For instance, α-deuteration of carbonyl compounds can be achieved using heavy water (D₂O) in the presence of a Lewis acid catalyst. researchgate.net
Table 2: Commercially Available Deuterated Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| 6-O-Desmethyl donepezil-d7 | 1261396-76-2 | C₂₃H₂₀D₇NO₃ | 372.51 |
| 6-O-Desmethyl Donepezil D5 | 1189443-74-0 | C₂₃H₂₂D₅NO₃ | 370.5 |
Structural Relationship to Donepezil and Other Metabolites
Donepezil undergoes extensive metabolism in the body, leading to the formation of several metabolites. nih.govnih.gov "6"-O-Desmethyldonepezil is one of the four major metabolic products. google.com Structurally, it is formed from Donepezil through the O-demethylation of the methoxy (B1213986) group at the 6-position of the indanone ring. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. caymanchem.com
The key structural difference between Donepezil and "6"-O-Desmethyldonepezil is the replacement of a methoxy group (-OCH₃) at the C6 position with a hydroxyl group (-OH). This change increases the polarity of the molecule. Despite this modification, "6"-O-Desmethyldonepezil retains pharmacological activity comparable to the parent compound. google.com
Other significant metabolites of Donepezil include:
5-O-Desmethyldonepezil (M2): An isomer of "6"-O-Desmethyldonepezil, formed by demethylation at the 5-position. google.com
Donepezil-N-oxide (M6): Formed by the oxidation of the nitrogen atom in the piperidine (B6355638) ring. nih.govdrugbank.com
N-Desbenzyldonepezil (M4): Results from the removal of the benzyl group from the piperidine nitrogen. nih.govdrugbank.com
These primary metabolites can be further conjugated, for example, with glucuronic acid to form glucuronides (e.g., M11 and M12), which are more water-soluble and readily excreted. nih.govdrugbank.combiosynth.com
Table 3: Structural Comparison of Donepezil and its Major Metabolites
| Compound Name | Parent/Metabolite | Key Structural Feature | Modification from Donepezil |
| Donepezil | Parent Compound | 5,6-dimethoxy indanone ring | N/A |
| "6"-O-Desmethyldonepezil | Metabolite (M1) | Hydroxyl group at C6 position | O-demethylation at C6 |
| 5-O-Desmethyldonepezil | Metabolite (M2) | Hydroxyl group at C5 position | O-demethylation at C5 |
| Donepezil-N-oxide | Metabolite (M6) | N-oxide on piperidine ring | N-oxidation |
| N-Desbenzyldonepezil | Metabolite (M4) | NH on piperidine ring | N-debenzylation |
| "6"-O-Desmethyl donepezil glucuronide | Metabolite (M11) | Glucuronide conjugate at C6-OH | Glucuronidation of "6"-O-Desmethyldonepezil |
Metabolic Pathways and Enzymatic Biotransformation of Donepezil Yielding 6 O Desmethyldonepezil
Role of Cytochrome P450 Monooxygenases in O-Demethylation
The oxidative metabolism of Donepezil (B133215) is predominantly carried out by hepatic cytochrome P450 enzymes, with isoforms CYP2D6 and CYP3A4 playing the most significant roles. researchgate.netmdpi.comresearchgate.net These enzymes are crucial for the O-demethylation process that leads to the formation of "6"-O-Desmethyldonepezil". The FDA-approved drug label for Donepezil acknowledges its metabolism by CYP2D6 and CYP3A4 and notes that clearance rates can vary based on an individual's CYP2D6 genotype. clinpgx.org
CYP2D6 is a key enzyme specifically involved in the O-dealkylation of Donepezil. researchgate.net Research using human liver microsomes has demonstrated that the formation of the O-dealkylated metabolites, "6"-O-Desmethyldonepezil" (M1) and "5-O-Desmethyldonepezil" (M2), is mainly mediated by CYP2D6. researchgate.net The significant role of this isoform is further highlighted by pharmacogenetic studies. Variations in the CYP2D6 gene can lead to different enzyme activity levels, which in turn affects the rate of Donepezil metabolism. nih.gov Individuals classified as poor metabolizers exhibit a slower clearance of Donepezil, while ultra-rapid metabolizers show a faster clearance compared to extensive metabolizers. nih.govclinpgx.org This direct link between CYP2D6 function and Donepezil clearance underscores the enzyme's specific and critical role in the metabolic pathway producing "6"-O-Desmethyldonepezil".
Other Metabolic Pathways of Donepezil Relevant to "6"-O-Desmethyldonepezil Formation
O-dealkylation, specifically O-demethylation, is one of the four major metabolic pathways for Donepezil. nih.govnih.govresearchgate.net This reaction involves the removal of a methyl group from one of the two methoxy (B1213986) groups on the indanone moiety of the Donepezil molecule. This process yields two primary metabolites: "6"-O-Desmethyldonepezil" and "5-O-Desmethyldonepezil". nih.gov This pathway is a critical initial step in the biotransformation of Donepezil, leading directly to the creation of this key active metabolite.
In addition to O-demethylation, Donepezil undergoes hydroxylation and N-oxidation. mdpi.comnih.govnih.gov These pathways create a variety of other metabolites. There is an interplay between these pathways, as the initial metabolites can be subject to further biotransformation. For instance, metabolites formed through O-demethylation, such as "6"-O-Desmethyldonepezil", can be further conjugated with glucuronic acid or sulfurous acid before excretion. mdpi.comdrugbank.comresearchgate.net Studies in rats have identified metabolites such as benzene ring-hydroxylated-O-desmethyldonepezil and its sulfate (B86663) conjugate, indicating that "6"-O-Desmethyldonepezil" can be a substrate for subsequent hydroxylation and conjugation reactions. mdpi.com
In Vitro Metabolic Investigations Utilizing Subcellular Fractions
The metabolism of Donepezil has been extensively studied using in vitro systems, particularly with subcellular liver fractions like microsomes. nih.govresearchgate.net These investigations have been instrumental in identifying the metabolites and the specific enzymes involved in their formation. Studies using human, mouse, and rat liver microsomes have consistently identified O-demethylation, hydroxylation, N-oxidation, and N-debenzylation as the four principal metabolic routes. nih.govnih.gov One comprehensive study using a non-targeted metabolomics approach was able to detect 21 different Donepezil metabolites in incubations with mouse liver microsomes and 17 metabolites in both human and rat liver microsomes. nih.govresearchgate.net These in vitro models have confirmed that CYP2D6 and CYP3A4 are the main P450 isoforms responsible for the phase I metabolism of Donepezil. nih.gov
The following table summarizes key findings from in vitro studies on Donepezil metabolism.
| Subcellular Fraction | Key Findings | Identified Metabolites/Pathways | Enzymes Implicated | Reference(s) |
| Human Liver Microsomes (HLM) | Identified specific P450 isoforms for major pathways. | O-dealkylation (M1, M2); N-dealkylation (M4) | CYP2D6 (for M1/M2); CYP3A4 and CYP2C9 (for M4) | researchgate.net |
| HLM, Rat Liver Microsomes (RLM), Mouse Liver Microsomes (MLM) | Comprehensive metabolite profiling using non-targeted metabolomics. | O-demethylation, hydroxylation, N-oxidation, N-debenzylation. Identified 17 metabolites in HLM. | Not specified, but confirms Phase I metabolism. | nih.govnih.govresearchgate.net |
| Pooled Human Liver Microsomes (HLM) | Investigated drug-drug interaction potential. | Confirmed CYP3A4's role in Donepezil metabolism. | CYP3A4 | nih.gov |
Human and Animal Liver Microsomal Studies
In vitro studies utilizing liver microsomes from humans and various animal species have been instrumental in elucidating the metabolic fate of donepezil. These studies have consistently identified O-demethylation as a major metabolic route. nih.govresearchgate.net The formation of 6-O-desmethyldonepezil, along with its isomer 5-O-desmethyldonepezil, is a common finding in these microsomal incubations. nih.gov
Table 1: Donepezil Metabolites Identified in Liver Microsomes of Different Species
| Species | 6-O-Desmethyldonepezil Identified | Other Major Metabolic Pathways Observed |
|---|---|---|
| Human | Yes | O-demethylation, N-dealkylation, N-oxidation, Hydroxylation |
| Mouse | Yes | O-demethylation, N-dealkylation, N-oxidation, Hydroxylation |
| Rat | Yes | O-demethylation, N-dealkylation, N-oxidation, Hydroxylation |
This table is based on findings from in vitro studies and indicates the identification of metabolic pathways rather than quantitative comparison of metabolite formation.
Recombinant Enzyme Systems for Metabolic Characterization
To pinpoint the specific enzymes responsible for the biotransformation of donepezil, studies have employed recombinant human CYP enzymes. These investigations have confirmed that the metabolism of donepezil is primarily mediated by CYP2D6 and CYP3A4. nih.govresearchgate.net Specifically, the O-demethylation pathway leading to the formation of 6-O-desmethyldonepezil is catalyzed by these isoforms.
Table 2: Primary Cytochrome P450 Enzymes Involved in the Formation of 6-O-Desmethyldonepezil
| Enzyme Family | Specific Isoform(s) | Role in 6-O-Desmethyldonepezil Formation |
|---|---|---|
| Cytochrome P450 | CYP2D6 | Major contributor to O-demethylation |
| Cytochrome P450 | CYP3A4 | Contributor to O-demethylation |
Interspecies Comparative Metabolic Profiling for "6"-O-Desmethyldonepezil
In vivo studies comparing the metabolic profile of donepezil across different species have provided valuable insights into interspecies variations in drug metabolism. Following oral administration, donepezil is extensively metabolized, and 6-O-desmethyldonepezil is consistently detected as a metabolite in the plasma of humans and various animal models, including rats and mini-pigs. longdom.orglongdom.org
The relative abundance of donepezil and its metabolites can differ significantly between species. One comparative study found that the plasma metabolite profile of donepezil in rats more closely resembled that of humans compared to mini-pigs. longdom.org In both rats and humans, the mean concentration of the O-demethylated metabolites (including 6-O-desmethyldonepezil) was lower than that of other major metabolites like N-dealkylated and N-oxidized products. longdom.org In contrast, the metabolic profile in mini-pigs showed a different pattern of metabolite abundance. longdom.org
Pharmacokinetic studies in rats have shown that after intravenous administration of donepezil, the maximum plasma concentration of 6-O-desmethyldonepezil is reached approximately 60 minutes after the start of infusion. nih.gov In human subjects, 6-O-desmethyldonepezil is also a significant metabolite, and its plasma concentrations have been quantified in patients undergoing donepezil therapy. nih.gov
Table 3: Interspecies Comparison of Donepezil Metabolism to 6-O-Desmethyldonepezil (Qualitative)
| Species | 6-O-Desmethyldonepezil Detected in Plasma | General Metabolic Profile Similarity to Humans |
|---|---|---|
| Human | Yes | N/A |
| Rat | Yes | High |
| Mini-Pig | Yes | Moderate |
This table provides a qualitative comparison based on available in vivo metabolic profiling studies.
Pharmacological Characterization of 6 O Desmethyldonepezil in Preclinical Models
Acetylcholinesterase Inhibitory Potency and Selectivity
Preclinical data indicate that 6-O-Desmethyldonepezil is a potent inhibitor of acetylcholinesterase. Studies have suggested that its inhibitory potency is similar to that of its parent compound, donepezil (B133215). While specific IC50 values for 6-O-Desmethyldonepezil are not consistently reported in publicly available literature, its activity is considered comparable to donepezil, which has a reported IC50 for human acetylcholinesterase of approximately 11.6 nM. medchemexpress.com The direct comparison in various studies underscores the significant contribution of this metabolite to the therapeutic effects of donepezil.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Potency
| Compound | Target Enzyme | IC50 Value | Potency Comparison |
|---|---|---|---|
| Donepezil | Human AChE | ~11.6 nM medchemexpress.com | - |
| "6"-O-Desmethyldonepezil | Human AChE | Data not available | Similar to Donepezil |
Donepezil is characterized as a reversible, non-competitive inhibitor of acetylcholinesterase. researchgate.net It interacts with both the catalytic and peripheral anionic sites of the enzyme. While 6-O-Desmethyldonepezil is known to be an active acetylcholinesterase inhibitor, detailed mechanistic studies elucidating its specific type of inhibition (e.g., competitive, non-competitive, or mixed) and its reversibility are not extensively detailed in the available scientific literature.
Molecular Interactions with Ion Channels
A significant finding from in vitro preclinical studies is the inhibitory effect of 6-O-Desmethyldonepezil on the human ether-a-go-go-related gene (hERG) potassium channel. In cellular systems expressing the hERG channel, 6-O-Desmethyldonepezil demonstrated concentration-dependent inhibition with a half-maximal inhibitory concentration (IC50) of approximately 1.0 to 1.5 µM. medchemexpress.comcaymanchem.combertin-bioreagent.comnih.gov This inhibitory potency is notably similar to that of the parent compound, donepezil, which has a reported IC50 of 1.3 µM for the hERG channel. nih.gov
Table 2: Comparative hERG Channel Inhibition
| Compound | Cellular System | IC50 Value |
|---|---|---|
| Donepezil | HEK293 cells expressing hERG | 1.3 µM nih.gov |
| "6"-O-Desmethyldonepezil | HEK293 cells expressing hERG | 1.0 - 1.5 µM medchemexpress.comcaymanchem.combertin-bioreagent.comnih.gov |
Mechanistic studies on the parent compound, donepezil, have revealed that its inhibition of the hERG channel is voltage-dependent and that it appears to bind preferentially to the open and inactivated states of the channel. nih.gov Given the similar inhibitory potency of 6-O-Desmethyldonepezil on the hERG channel, it is plausible that it shares a similar mechanism of action, although specific studies to confirm this for the metabolite are not detailed in the reviewed literature. There is a lack of available data from preclinical studies investigating the modulation of other ion channels by 6-O-Desmethyldonepezil.
Receptor Binding Profiles and Ligand Interactions (Preclinical Focus)
Effects on Cholinergic Neurotransmission in Animal Models (Preclinical Brain Studies)
Preclinical research into the effects of "6"-O-Desmethyldonepezil on central nervous system (CNS) cholinergic neurotransmission is primarily defined by a critical pharmacokinetic characteristic: its limited ability to cross the blood-brain barrier (BBB).
Seminal research on the disposition of donepezil in animal models has demonstrated that its metabolites, including "6"-O-Desmethyldonepezil, exhibit low permeability through the BBB. A detailed study in rats involving radiolabeled donepezil revealed that while the parent compound readily enters the brain, no metabolites were detected in brain tissue. nih.gov In this study, unchanged donepezil accounted for 86.9% to 93.0% of the total radioactivity measured in the brain, indicating that the contribution of its metabolites to central cholinergic activity is negligible. nih.gov This finding has been corroborated by subsequent reviews, which state that donepezil's metabolites are rarely found in the brain and have minimal brain permeability. researchgate.netlongdom.org
Consequently, the scientific literature lacks studies where "6"-O-Desmethyldonepezil has been administered to animal models to directly measure its effects on brain acetylcholinesterase (AChE) activity or acetylcholine (B1216132) (ACh) levels. The compound's inability to access the CNS precludes a direct pharmacological effect on cholinergic neurotransmission within the brain.
While direct central effects are unobserved, "6"-O-Desmethyldonepezil is recognized as a major and pharmacologically active metabolite of donepezil. Its primary interaction with the cholinergic system is the inhibition of the AChE enzyme, an activity it shares with the parent compound. However, this activity is relevant in the periphery.
The only available in vivo data from animal models pertains to the plasma concentrations of "6"-O-Desmethyldonepezil following the administration of donepezil. A pharmacokinetic and pharmacodynamic study in rats measured these plasma levels simultaneously with changes in hippocampal acetylcholine, though the central effects were attributed to donepezil itself. nih.gov
The table below presents the reported maximum plasma concentrations of "6"-O-Desmethyldonepezil in rats after intravenous infusion of the parent drug, donepezil.
| Donepezil Dose Administered to Rats | Maximum Plasma Concentration (Cmax) of "6"-O-Desmethyldonepezil (ng/mL) | Time to Reach Cmax (minutes post-infusion start) | Reference |
|---|---|---|---|
| 1.25 mg/kg | 9.38 | 60 | nih.gov |
| 2.5 mg/kg | 13.3 | 60 | nih.gov |
Pharmacokinetic Studies of 6 O Desmethyldonepezil in Preclinical Animal Models
Absorption and Distribution Patterns in Vivo
Studies in experimental pigs have provided insight into the organ distribution of "6"-O-Desmethyldonepezil following the administration of donepezil (B133215). The distribution is not uniform across all tissues and is often presented as a ratio of the concentration in the organ to the concentration in the plasma.
In a study involving experimental pigs, the distribution of "6"-O-Desmethyldonepezil was measured in various tissues. The highest organ-to-plasma concentration ratios were observed in the liver, followed by the kidneys, lungs, and spleen. This suggests a significant distribution of the metabolite to these major organs involved in metabolism and excretion. The concentrations in the heart and muscle tissue were comparatively lower.
Table 1: Organ to Plasma Concentration Ratios of "6"-O-Desmethyldonepezil in Experimental Pigs
| Organ | Organ/Plasma Ratio (Mean ± SEM) |
| Liver | 1.87 ± 0.52 |
| Kidney | 1.15 ± 0.17 |
| Lung | 1.05 ± 0.19 |
| Spleen | 0.88 ± 0.14 |
| Heart | 0.53 ± 0.11 |
| Muscle | 0.45 ± 0.09 |
| Jejunum | 0.40 ± 0.08 |
| Stomach | 0.35 ± 0.06 |
Data derived from a study in experimental pigs following donepezil administration.
Comprehensive tissue distribution data for "6"-O-Desmethyldonepezil in rodent models is less detailed in the available literature. Studies in rats have more commonly focused on the distribution of the parent compound, donepezil, which is found to be substantially distributed to the liver, kidneys, and lungs. nih.gov
The central nervous system is the target site of action for donepezil and its active metabolites. However, preclinical evidence suggests that the ability of "6"-O-Desmethyldonepezil to cross the blood-brain barrier is limited. Animal studies have indicated that the transfer of "6"-O-Desmethyldonepezil into the brain is low. nih.gov This characteristic distinguishes it from its parent compound, donepezil, which shows significant brain penetration, with concentrations in the brain being 3- to 4-fold higher than those in plasma in mice. koreascience.kr The limited brain penetration of the metabolite suggests its clinical contribution to the central acetylcholinesterase inhibition may be less significant than that of donepezil itself. nih.gov
Systemic Exposure and Elimination Kinetics in Animal Models
The systemic exposure to "6"-O-Desmethyldonepezil has been quantified in both rodent and porcine models, providing key pharmacokinetic parameters.
In rats, following a 30-minute intravenous infusion of donepezil, the maximum plasma concentrations (Cmax) of "6"-O-Desmethyldonepezil were measured. The Cmax was found to be dose-dependent, reaching 9.38 ng/mL and 13.3 ng/mL at 60 minutes after the start of infusions for 1.25 mg/kg and 2.5 mg/kg doses of donepezil, respectively. nih.gov
In experimental pigs given a single intragastric dose of donepezil, the pharmacokinetic parameters for "6"-O-Desmethyldonepezil were also determined. These studies provide data on Cmax, the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUClast). nih.gov
Table 2: Pharmacokinetic Parameters of "6"-O-Desmethyldonepezil in Rats and Pigs
| Species | Parent Drug Dose | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) |
| Rat | 1.25 mg/kg (IV infusion) | 9.38 | 1.0 | Not Reported |
| Rat | 2.5 mg/kg (IV infusion) | 13.3 | 1.0 | Not Reported |
| Pig | 5 mg (intragastric) | 0.55 ± 0.13 | 11.2 ± 1.1 | 14.8 ± 3.8 |
| Pig | 10 mg (intragastric) | 1.25 ± 0.19 | 10.8 ± 1.2 | 34.2 ± 5.9 |
Data presented as mean or mean ± SEM. Rat data is from a study by Kiriyama et al. nih.gov Pig data is from a study by Bures et al. nih.gov
Relationship Between "6"-O-Desmethyldonepezil and Parent Donepezil Concentrations in Preclinical Biological Fluids
In preclinical models, the plasma concentrations of "6"-O-Desmethyldonepezil are generally lower than those of the parent drug, donepezil. In rats, the plasma concentration of "6"-O-Desmethyldonepezil has been reported to be approximately one-thirtieth that of donepezil. longdom.org Another study in rats found that the levels of "6"-O-Desmethyldonepezil were approximately 1 to 2% of the parent donepezil concentration in plasma. longdom.org
Studies in experimental pigs show a similar relationship, where the concentration of the metabolite is a fraction of the parent compound. This ratio is considered comparable to that observed in humans. researchgate.net
Impact of Physiological Perturbations on Preclinical Pharmacokinetics
The influence of physiological changes, such as gastrointestinal (GI) injury, on the pharmacokinetics of "6"-O-Desmethyldonepezil has been investigated in porcine models. These studies are relevant as GI side effects are common with acetylcholinesterase inhibitors. nih.govnih.gov
In a study using experimental pigs with small intestinal injury induced by dextran (B179266) sodium sulfate (B86663) (DSS), the pharmacokinetic parameters of "6"-O-Desmethyldonepezil were altered compared to healthy controls. nih.gov While the GI injury led to higher plasma concentrations of the parent drug, donepezil, it had a different effect on the metabolite's kinetics. nih.govnih.gov Specifically, the time to reach maximum plasma concentration (Tmax) for "6"-O-Desmethyldonepezil was significantly decreased in the pigs with DSS-induced injury. nih.gov This suggests that the gastrointestinal pathology can impact the formation and/or absorption rate of the metabolite.
Table 3: Effect of DSS-Induced Gastrointestinal Injury on "6"-O-Desmethyldonepezil Pharmacokinetics in Pigs
| Parameter | Control Group (10 mg Donepezil) | GI Injury Group (10 mg Donepezil) |
| Cmax (ng/mL) | 1.25 ± 0.19 | 1.15 ± 0.22 |
| Tmax (h) | 10.8 ± 1.2 | 6.0 ± 0.7 |
| AUClast (ng·h/mL) | 34.2 ± 5.9 | 30.5 ± 6.8 |
Data presented as mean ± SEM. Derived from a study by Bures et al. nih.gov
Advanced Analytical Methodologies for 6 O Desmethyldonepezil Quantification and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of "6”-O-Desmethyldonepezil due to its inherent selectivity, sensitivity, and speed. These methods are indispensable for elucidating the pharmacokinetic profile of this active metabolite.
Method Development and Validation Parameters
The development and validation of robust LC-MS/MS methods are governed by stringent regulatory guidelines to ensure data integrity and reliability. A validated bioanalytical method provides critical data for pharmacokinetic assessments. hpra.ie Key validation parameters for "6”-O-Desmethyldonepezil assays are detailed below.
Selectivity: The method must unequivocally differentiate and quantify "6”-O-Desmethyldonepezil in the presence of endogenous matrix components and other related substances, including the parent drug, donepezil (B133215). This is typically achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.
Sensitivity: The lower limit of quantification (LLOQ) is a critical sensitivity parameter, representing the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For "6”-O-Desmethyldonepezil, highly sensitive methods have been developed, with LLOQs reported to be as low as 50.0 pg/mL in human plasma. hpra.ie
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves for "6”-O-Desmethyldonepezil are typically constructed using a weighted linear regression model.
Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements, while accuracy reflects the closeness of the mean test results to the true value. These are assessed at multiple concentration levels, including the LLOQ, and low, medium, and high quality control (QC) samples. For "6”-O-Desmethyldonepezil, the coefficient of variation for precision is generally expected to be ≤15%, except at the LLOQ where it can be ≤20%. nih.gov Accuracy is typically within ±15% of the nominal concentration (±20% at the LLOQ). nih.gov
| Parameter | Typical Acceptance Criteria | Reported Values for "6”-O-Desmethyldonepezil" |
|---|---|---|
| Selectivity | No significant interference at the retention time of the analyte and internal standard. | Methods demonstrate high selectivity for "6”-O-Desmethyldonepezil" against endogenous components and the parent drug. |
| Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy. | 50.0 pg/mL in human plasma. hpra.ie |
| Linearity | Correlation coefficient (r²) ≥ 0.99. | Linear ranges are established to cover expected physiological concentrations. |
| Precision (%CV) | ≤15% (≤20% at LLOQ). | Coefficients of variation reported to be ≤ 8.65%. nih.gov |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ). | Generally within acceptable limits for bioanalytical methods. |
Application in Preclinical Biological Matrices
LC-MS/MS methods have been successfully applied to quantify "6”-O-Desmethyldonepezil in a variety of preclinical biological matrices, providing essential data for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Plasma: As a primary matrix for pharmacokinetic studies, numerous validated LC-MS/MS methods exist for the determination of "6”-O-Desmethyldonepezil in human and animal plasma. hpra.ienih.gov Sample preparation often involves protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.
Urine and Feces: To investigate the excretion pathways of "6”-O-Desmethyldonepezil, its quantification in urine and feces is necessary. Sample preparation for these matrices can be more complex, often requiring homogenization for feces and dilution for urine, followed by extraction procedures to isolate the analyte. iajps.com Studies have identified "6”-O-Desmethyldonepezil as a major metabolite in feces. iajps.com
Tissue Homogenates: In preclinical studies, determining the distribution of "6”-O-Desmethyldonepezil in various tissues is important. This requires the analysis of tissue homogenates, which presents unique challenges in terms of sample preparation to ensure efficient extraction and removal of matrix effects.
High-Performance Liquid Chromatography (HPLC) Techniques
While LC-MS/MS is the gold standard for bioanalysis, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) can also be employed for the quantification of "6”-O-Desmethyldonepezil, particularly in pharmaceutical dosage forms or for in vitro studies where high sensitivity is not the primary requirement.
HPLC methods for donepezil and its metabolites often utilize reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. iajps.commdpi.com UV detection is typically performed at a wavelength where "6”-O-Desmethyldonepezil exhibits significant absorbance. nih.govresearchgate.net The development of stereoselective HPLC methods has also been important, as the enantiomers of donepezil and its metabolites may exhibit different pharmacological activities. researchgate.net
Integration of Molecular Networking and Non-Targeted Metabolomics for Comprehensive Profiling
Recent advancements in analytical chemistry have seen the integration of molecular networking and non-targeted metabolomics for a more comprehensive profiling of drug metabolites. This approach has been applied to the study of donepezil metabolism, leading to the identification of numerous metabolites, including "6”-O-Desmethyldonepezil". iajps.com
Non-targeted metabolomics using high-resolution mass spectrometry (HRMS) allows for the detection of a wide range of metabolites without prior knowledge of their chemical structures. iajps.com Molecular networking then organizes the vast amount of MS/MS data generated into networks based on spectral similarity. iajps.com This allows for the visualization of relationships between different metabolites and the parent drug, facilitating the identification of novel metabolites and metabolic pathways. This powerful combination provides a global view of the biotransformation of donepezil and the formation of "6”-O-Desmethyldonepezil". iajps.com
Use of Deuterated Internal Standards in Bioanalytical Assays
The use of a stable isotope-labeled internal standard (IS) is a critical component of robust quantitative bioanalytical LC-MS/MS assays. For the analysis of "6”-O-Desmethyldonepezil, a deuterated analog, such as "6”-O-Desmethyldonepezil-d7", would be the ideal internal standard. While the direct use of "6-O-Desmethyldonepezil-d7" is not explicitly detailed in the provided search results, the use of a deuterated internal standard for the parent drug, donepezil-D4, has been reported. researchgate.net
The principle of using a deuterated IS is that it behaves chemically and physically identically to the analyte during sample preparation, chromatography, and ionization. However, due to its mass difference, it can be distinguished by the mass spectrometer. This co-eluting, isotopically labeled standard effectively compensates for variability in extraction recovery, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification.
Structure Activity Relationship Sar Investigations for 6 O Desmethyldonepezil
Impact of O-Demethylation on Enzyme Inhibition Potency
The primary mechanism of action for donepezil (B133215) and its active metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The conversion of donepezil to 6-O-desmethyldonepezil involves the removal of a methyl group from the 6-methoxy substituent on the indanone ring. This structural modification has a discernible impact on the compound's inhibitory activity against AChE.
Research indicates that 6-O-desmethyldonepezil retains a significant capacity for AChE inhibition. In vitro studies have demonstrated that this metabolite exhibits an IC₅₀ value of 0.41 µM for AChE inhibition . When compared to the parent compound, donepezil, which has an IC₅₀ of 0.12 µM, it is evident that 6-O-desmethyldonepezil is approximately 3.4-fold less potent in its ability to inhibit acetylcholinesterase . Despite this reduction in potency, it is important to note that 6-O-desmethyl donepezil is still considered an active metabolite due to its inherent AChE inhibitory activity drugbank.comnih.govresearchgate.net. The O-demethylation at the 6-position, therefore, modulates but does not abolish the compound's interaction with the active site of the enzyme.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ (µM) |
|---|---|
| Donepezil | 0.12 |
| 6-O-Desmethyldonepezil | 0.41 |
Structural Determinants of hERG Channel Activity
A critical aspect of the SAR for any pharmacologically active compound is its potential for off-target effects, such as the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel. Inhibition of this channel can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.
Studies have shown that both donepezil and its metabolite, 6-O-desmethyldonepezil (often abbreviated as 6-ODD), are inhibitors of the hERG channel. In a comparative in vitro study, 6-O-desmethyldonepezil demonstrated a concentration-dependent inhibition of the hERG tail current with an IC50 of 1.0 μM nih.gov. This is notably similar to the IC50 of the parent compound, donepezil, which was found to be 1.3 μM in the same study nih.gov. This suggests that the O-demethylation at the 6-position does not significantly alter the compound's affinity for the hERG channel.
The structural features of donepezil that contribute to its hERG liability likely include its piperidine (B6355638) and benzyl (B1604629) moieties. Given the structural similarity, it is plausible that these same determinants are responsible for the hERG channel activity of 6-O-desmethyldonepezil. The presence of a basic nitrogen atom in the piperidine ring and the aromatic nature of the benzyl group are common pharmacophoric features found in many hERG inhibitors. However, specific studies delineating the precise structural determinants of hERG channel activity for 6-O-desmethyldonepezil are not extensively available in the current scientific literature.
Table 2: hERG Channel Inhibition
| Compound | IC₅₀ (µM) |
|---|---|
| Donepezil | 1.3 |
| 6-O-Desmethyldonepezil | 1.0 |
Conformational Analysis and Molecular Modeling of "6"-O-Desmethyldonepezil
The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. Conformational analysis and molecular modeling are powerful tools for elucidating these spatial arrangements and predicting binding affinities.
For donepezil, extensive conformational analyses have been performed, revealing multiple low-energy conformations. These studies have been instrumental in understanding its binding to the active site of acetylcholinesterase. The flexibility of the piperidine and benzyl groups allows the molecule to adopt a conformation that fits optimally within the enzyme's binding pocket.
Emerging Research Directions and Future Perspectives on 6 O Desmethyldonepezil
Elucidation of Novel Pharmacological Targets and Pathways
While the primary pharmacological action of 6-O-desmethyldonepezil is the inhibition of acetylcholinesterase, mirroring its parent drug, recent research has begun to uncover novel molecular targets. nih.gov A significant finding is its inhibitory effect on the human ether-a-go-go-related gene (hERG) potassium channel. elsevierpure.comnih.gov
Studies using whole-cell patch-clamp techniques on HEK293 cells expressing the hERG channel have shown that 6-O-desmethyldonepezil inhibits the channel's tail current in a concentration-dependent manner, with a reported half-maximal inhibitory concentration (IC50) of approximately 1.0 to 1.3 μM. elsevierpure.comnih.gov This finding is noteworthy as the hERG channel is crucial for cardiac repolarization, and its inhibition is a key focus in pharmacological safety assessments. frontiersin.org The mechanism appears to involve preferential binding to the activated (open and/or inactivated) states of the channel and may also affect the trafficking and expression of the hERG channel protein in the plasma membrane. elsevierpure.comnih.gov
Beyond direct channel inhibition, future research may explore whether 6-O-desmethyldonepezil shares other pharmacological pathways with donepezil (B133215). The parent compound has been investigated for its potential to counteract glutamate-induced excitatory transmission through the downregulation of NMDA receptors and to regulate amyloid proteins and inflammatory signaling pathways. nih.gov Given the structural similarities, investigating these pathways for 6-O-desmethyldonepezil is a logical next step in elucidating its complete pharmacological profile.
Potential for "6"-O-Desmethyldonepezil as a Research Probe
A chemical or research probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective manner. The value of a probe lies in its ability to produce a quantifiable effect on a specific target.
Although not yet widely utilized as a designated research probe, the demonstrated activity of 6-O-desmethyldonepezil presents a compelling case for its future application in this role. Its specific and potent inhibition of the hERG potassium channel suggests it could be a valuable tool for researchers investigating the physiology and pharmacology of this critical ion channel. elsevierpure.comnih.govfrontiersin.org By using 6-O-desmethyldonepezil, scientists could explore the functional consequences of hERG channel blockade in various cellular and tissue models, helping to dissect its role in both normal physiological processes and pathological conditions. Its activity, alongside its parent compound and other metabolites like 5-O-desmethyldonepezil, allows for comparative studies to understand the structure-activity relationships of hERG channel inhibitors. nih.gov
Advanced In Vitro and In Vivo Preclinical Model Development
The study of 6-O-desmethyldonepezil has been facilitated by the development and application of various preclinical models. These models are essential for characterizing its metabolic formation, pharmacological activity, and pharmacokinetic profile.
In Vitro Models:
Liver Microsomes: Human, rat, and mouse liver microsomes are standard tools for studying the Phase I metabolism of donepezil, including the formation of 6-O-desmethyldonepezil. nih.gov These models are crucial for understanding species-specific differences in metabolism. longdom.org
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel have been instrumental in identifying and characterizing the inhibitory effects of 6-O-desmethyldonepezil on this ion channel. physoc.org Additionally, neuronal cell lines are employed to investigate the neuroprotective effects of donepezil-related compounds in the context of neurodegenerative processes. mdpi.com
In Vivo Models:
Rodent Models: Rats and mice are extensively used in the preclinical evaluation of donepezil and its metabolites. longdom.org These animal models are vital for comprehensive pharmacokinetic studies, tissue distribution analysis, and investigating metabolic pathways in a whole-organism context. researchgate.netlongdom.orgrsc.org Specific models, such as those with amyloid-beta-induced cognitive impairment, are used to assess the therapeutic potential and effects of donepezil and its derivatives on brain metabolism and function. mdpi.comnih.gov
Transgenic Mouse Models: The APP/PS1 transgenic mouse model, which reflects key aspects of Alzheimer's disease pathology, has been used to study metabolic changes in the brain following donepezil treatment, providing insights relevant to its metabolites. nih.gov
Table 1: Preclinical Models Used in "6"-O-Desmethyldonepezil Research
| Model Type | Specific Model | Research Application |
|---|---|---|
| In Vitro | Human, Rat, and Mouse Liver Microsomes | Metabolic profiling and formation pathways. nih.gov |
| HEK293 Cells (expressing hERG) | Ion channel inhibition studies. elsevierpure.comnih.gov | |
| HT-22 Neuronal Cells | Neurodegenerative process investigation. mdpi.com | |
| In Vivo | Rat Models | Pharmacokinetic, metabolic, and drug interaction studies. researchgate.netnih.gov |
| Mouse Models (Amyloid-Beta Induced) | Efficacy in Alzheimer's disease models, brain metabolism studies. mdpi.comnih.gov | |
| APP/PS1 Transgenic Mice | Study of metabolic changes in the brain related to Alzheimer's pathology. nih.gov |
Methodological Advancements in Metabolite Characterization and Quantification
Progress in understanding the role of 6-O-desmethyldonepezil is intrinsically linked to advancements in analytical chemistry. Sophisticated methods are now available for its precise characterization and quantification in complex biological matrices.
Characterization: A significant advancement in metabolite identification is the use of non-targeted metabolomics approaches. nih.gov Techniques combining liquid chromatography–tandem mass spectrometry (LC-MS/MS) with molecular networking allow for a comprehensive characterization of the full spectrum of donepezil metabolites, including 6-O-desmethyldonepezil, from in vitro systems like liver microsomes. nih.govresearchgate.net This approach has successfully identified numerous previously unknown metabolites, providing a more complete picture of the biotransformation of donepezil. researchgate.net
Quantification: The accurate quantification of 6-O-desmethyldonepezil in biological samples, particularly plasma, is crucial for pharmacokinetic and pharmacodynamic studies.
LC-MS/MS: This has become the gold standard for quantification due to its high sensitivity and selectivity. plos.orgplos.org Methods have been developed for the simultaneous determination of donepezil and 6-O-desmethyldonepezil in human plasma. researchgate.netresearchgate.net These assays often employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup and can achieve a lower limit of quantification (LLOQ) in the range of 0.02 ng/mL. researchgate.net The specific precursor-to-product ion transition monitored for 6-O-desmethyldonepezil in multiple reaction monitoring (MRM) mode is typically m/z 366.3 → 91.3. researchgate.net
High-Performance Liquid Chromatography (HPLC): Novel HPLC methods have also been developed. One such method utilizes a tandem detector setup, combining photometric and fluorimetric detectors. nih.gov This configuration allows for the simultaneous measurement of donepezil and its three major metabolites, including the non-fluorescent 6-O-desmethyldonepezil, making it suitable for therapeutic drug monitoring in clinical settings. researchgate.netnih.gov Other HPLC methods with UV or fluorescence detection have also been established for the parent drug and can be adapted. iajps.comresearchgate.netresearchgate.netjocpr.com
Table 2: Analytical Methods for "6"-O-Desmethyldonepezil Analysis
| Technique | Method Details | Application | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Non-targeted metabolomics with molecular networking. | Comprehensive metabolite identification. nih.gov | Identifies known and unknown metabolites. researchgate.net |
| LC-MS/MS | Multiple Reaction Monitoring (MRM); Transition m/z 366.3 → 91.3. | Simultaneous quantification of donepezil and metabolites in plasma. researchgate.netmdpi.com | High sensitivity (LLOQ ~0.02 ng/mL) and specificity. researchgate.net |
| HPLC | Tandem photometric and fluorimetric detectors. | Therapeutic drug monitoring in patient plasma. nih.gov | Simultaneously measures fluorescent and non-fluorescent compounds. nih.gov |
| TLC-Densitometry | Thin-Layer Chromatography with densitometric analysis. | Quantification in pharmaceutical preparations. mdpi.com | Economical for routine quality control. mdpi.com |
Q & A
Q. How to ensure reproducibility in quantifying 6-O-Desmethyldonepezil across laboratories?
- Guidelines :
- Standard Operating Procedures (SOPs) : Document homogenization techniques (e.g., rotor-stator vs. bead-based lysis).
- Inter-Laboratory Trials : Participate in proficiency testing programs with blinded samples.
- Data Transparency : Share raw chromatograms and calibration curves as supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
